![molecular formula C18H17NO5S2 B2576745 N-[2-(呋喃-2-基)-2-(噻吩-2-基)乙基]-2,3-二氢-1,4-苯并二氧杂环-6-磺酰胺 CAS No. 2097872-92-7](/img/structure/B2576745.png)

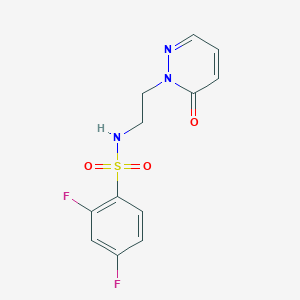

N-[2-(呋喃-2-基)-2-(噻吩-2-基)乙基]-2,3-二氢-1,4-苯并二氧杂环-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds with furan and thiophene rings are common in organic chemistry. Furan is a five-membered ring with four carbon atoms and one oxygen atom . Thiophene is a five-membered ring containing four carbon atoms and one sulfur atom . Both of these structures are found in many biologically active compounds .

Synthesis Analysis

The synthesis of compounds with furan and thiophene rings often involves reactions such as intramolecular cyclization . For example, substituted 4-oxo-4-(het)aryl-2-(thiophen-2-ylamino)but-2-enoic acids can undergo intramolecular cyclization in the presence of acetic or propionic anhydride to afford novel substituted 3-(thien-2-yl)iminofuran-2(3H)-ones .Molecular Structure Analysis

The molecular structure of these compounds can be characterized by techniques such as elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving these compounds often proceed with the preservation of a 2,4-dioxobutanoic acid fragment . The reactions often involve several possible sites for nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the presence of the furan and thiophene rings. For example, these compounds are often colored crystalline substances, readily soluble in chloroform, DMSO, when heated in toluene, ethanol and insoluble in water and alkanes .科学研究应用

合成和衍生化

研究表明,磺酰胺的创新合成和衍生化策略结合了噻吩和呋喃基序。这些方法通过区域选择性磺化和后续反应提供了获得多种杂环化合物的途径,为进一步的化学探索提供了多功能的构建模块 (Hartman & Halczenko, 2009)。

碳酸酐酶抑制

具有呋喃和噻吩取代基的磺酰胺已显示出作为碳酸酐酶抑制剂的显着活性。这些发现对于开发新的治疗剂至关重要,例如青光眼,其中有效的眼压管理至关重要 (Ilieș 等人,2000)。

抗菌、抗脲酶和抗氧化活性

由呋喃和噻吩衍生物合成的化合物已被评估其抗菌、抗脲酶和抗氧化特性。这些活性突出了此类磺酰胺在开发针对感染和与氧化应激相关的疾病的新疗法中的潜力 (Sokmen 等人,2014)。

分子对接和药物开发

涉及分子对接的高级研究评估了呋喃和噻吩磺酰胺衍生物作为炎症途径中关键酶的抑制剂的潜力。这些研究对于抗炎和抗血栓药物的合理设计至关重要,展示了这些化合物的治疗潜力 (Sekhar 等人,2009)。

合成用于超分子结构的配合物

使用源自呋喃和噻吩化合物的磺酰胺席夫碱合成新型配合物说明了构建超分子结构的潜力。这些配合物已被表征并分析了它们的结构和光致发光特性,突出了这些化合物在材料科学中的多功能性 (Li 等人,2009)。

未来方向

作用机制

Target of Action

The compound “N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” contains structural elements of furan and thiophene, both of which are heterocyclic compounds. Compounds containing these structures have been found to bind with high affinity to multiple receptors , suggesting that this compound could also interact with various biological targets.

Mode of Action

The exact mode of action would depend on the specific targets that this compound interacts with. Generally, compounds with these structures can cause changes in cellular processes by binding to and modulating the activity of their target proteins .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Furan and thiophene derivatives have been found to possess various biological activities, suggesting that they could impact a range of biochemical pathways .

Result of Action

The molecular and cellular effects of this compound would depend on its specific mode of action and the biochemical pathways it affects. Furan and thiophene derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .

属性

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S2/c20-26(21,13-5-6-16-17(11-13)24-9-8-23-16)19-12-14(15-3-1-7-22-15)18-4-2-10-25-18/h1-7,10-11,14,19H,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGULJLQZXIBMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)butanamide](/img/structure/B2576662.png)

![N-isopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2576673.png)

![(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2576674.png)

![N,N'-((3aR,4S,7R,7aS)-5-isopropyl-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2576676.png)

![N'-(2-Cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2576679.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2576680.png)

![3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2576681.png)

![2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2576682.png)